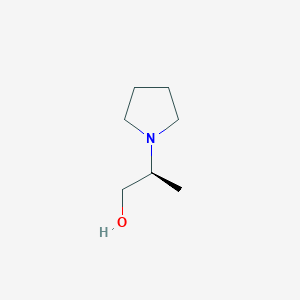

N-methyl-1H-pyrrol-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-1H-pyrrol-1-amine” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but the second position is substituted with a nitrogen atom . Pyrroles are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .

Synthesis Analysis

The synthesis of pyrroles has been a versatile field of study for a long time due to its diverse biological and medicinal importance . A variety of methods have been developed for the synthesis of N-substituted pyrroles, including the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of metal-catalyzed reactions, oxidative cyclization, and cycloisomerization .Molecular Structure Analysis

The molecular structure of “N-methyl-1H-pyrrol-1-amine” can be represented by the IUPAC Standard InChIKey: OXHNLMTVIGZXSG-UHFFFAOYSA-N . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrroles undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles . Other reactions include the preparation of N-acylpyrroles via condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Aplicaciones Científicas De Investigación

Drug Discovery

Pyrrole derivatives, including “N-methyl-1H-pyrrol-1-amine”, play a crucial role in drug discovery . They exhibit a wide range of pharmacological actions and have high therapeutic value . The pyrrole moiety is a fundamental building block for many biologically active molecules .

Material Science

Pyrrole derivatives are also used in material science . Their unique properties make them suitable for various applications in this field .

Catalysis

Pyrrole derivatives are used in catalysis . They can participate in various chemical reactions, enhancing the rate and selectivity of these reactions .

Green Chemistry

Pyrrole derivatives are used in green chemistry . They are involved in the synthesis of pyrroles using green solvent-based methods, microwave-aided methods, and solvent-free methods .

Antipsychotic Drugs

Pyrrole-containing drugs are known to have antipsychotic properties . They can be used in the treatment of various mental health disorders .

Anticancer Drugs

Pyrrole-containing compounds have been found to have anticancer properties . They can be used in the treatment of various types of cancer, including leukemia, lymphoma, and myelofibrosis .

Antimicrobial Drugs

Pyrrole derivatives have antimicrobial properties . They can be used in the treatment of various bacterial, fungal, and protozoal infections .

Antimalarial Drugs

Pyrrole-containing compounds are used in the development of antimalarial drugs . They have been found to be effective against various strains of malaria .

These are just a few of the many applications of “N-methyl-1H-pyrrol-1-amine” and other pyrrole derivatives. The versatility, selectivity, and biocompatibility of these compounds make them valuable tools in various fields of scientific research .

Mecanismo De Acción

Target of Action

N-methyl-1H-pyrrol-1-amine is a derivative of pyrrole, a nitrogen-containing heterocyclic compound . Pyrrole and its analogs are known to interact with various biological targets due to their diverse biological and medicinal importance . They are part of biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, which play vital roles in photosynthesis, oxygen transport, storage, and redox cycling reactions .

Mode of Action

Pyrrole derivatives generally react with electrophiles at the α position (c2 or c5), due to the highest degree of stability of the protonated intermediate . They react easily with nitrating, sulfonating, and halogenating agents .

Biochemical Pathways

Pyrrole and its analogs are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases .

Result of Action

Pyrrole and its analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Safety and Hazards

“N-methyl-1H-pyrrol-1-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for “N-methyl-1H-pyrrol-1-amine” are not mentioned in the search results, it’s clear that many researchers are working to explore the potential of pyrrole and pyrrole-containing compounds against several diseases or disorders . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-methyl-1H-pyrrol-1-amine can be achieved through a two-step process involving the reaction of 1H-pyrrole with formaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "1H-pyrrole", "Formaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 1H-pyrrole is reacted with formaldehyde in methanol in the presence of hydrochloric acid to form N-methyl-1H-pyrrole-2-carbaldehyde.", "Step 2: N-methyl-1H-pyrrole-2-carbaldehyde is then reduced with sodium borohydride in the presence of sodium hydroxide and water to yield N-methyl-1H-pyrrol-1-amine." ] } | |

Número CAS |

110955-69-6 |

Nombre del producto |

N-methyl-1H-pyrrol-1-amine |

Fórmula molecular |

C5H8N2 |

Peso molecular |

96.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.